N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide is a chemical compound characterized by its unique structure, which includes a benzothiophene ring with a dioxo group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide typically involves the reaction of benzothiophene derivatives with appropriate reagents to introduce the dioxo group and the prop-2-enamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Oxidation reactions: to introduce the dioxo group.
Amidation reactions: to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the dioxo group.
Substitution: The benzothiophene ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield further oxidized derivatives.
Reduction: can produce reduced forms of the compound.
Substitution: reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: to modulate their activity.
Interact with cellular pathways: to influence biological processes.
Exert effects: through its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide: Shares a similar benzothiophene core but with different substituents.
(1,1-dioxo-1lambda6-benzothiophen-2-yl)methyl chloroformate: Another benzothiophene derivative with a chloroformate group.
Uniqueness
N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-12(14)13-7-9-8-17(15,16)11-6-4-3-5-10(9)11/h2-6,8H,1,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZFHIZPPVLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CS(=O)(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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